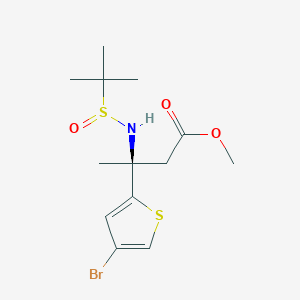
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride is a compound with the molecular formula C30H33ClNOP. It is a unique molecule that combines the structural features of adamantane, a highly symmetrical and stable hydrocarbon, with triphenylphosphonium, a well-known phosphonium salt. This combination imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride typically involves the reaction of adamantane-1-carboxylic acid with triphenylphosphine. The process begins with the activation of adamantane-1-carboxylic acid, followed by its reaction with triphenylphosphine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and related compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of ((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride involves its interaction with specific molecular targets. The triphenylphosphonium moiety allows the compound to interact with biological membranes, potentially disrupting cellular processes. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological systems. The exact molecular pathways involved in its action are still under investigation, but it is believed to affect various cellular functions through its interactions with proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Adamantane derivatives: Compounds like 1-aminoadamantane and 1-bromoadamantane share the adamantane core structure but differ in their functional groups.
Triphenylphosphonium salts: Compounds such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium iodide have similar phosphonium moieties but different alkyl groups.
Uniqueness
((Adamantane-1-carboxamido)methyl)triphenylphosphonium chloride is unique due to its combination of the adamantane and triphenylphosphonium structures. This dual functionality imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
142414-38-8 |
|---|---|
Fórmula molecular |
C30H33ClNOP |
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
(adamantane-1-carbonylamino)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H32NOP.ClH/c32-29(30-19-23-16-24(20-30)18-25(17-23)21-30)31-22-33(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15,23-25H,16-22H2;1H |
Clave InChI |
OQIFRFWJOUDTHT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)





![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)


